Cas no 59080-18-1 (Naphthalene, 1-fluoro-4-(methylsulfonyl)-)
Naphthalene, 1-fluoro-4-(methylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
-
- Naphthalene, 1-fluoro-4-(methylsulfonyl)-
- 1-fluoro-4-methylsulfonylnaphthalene
- DTXSID90377814
- AKOS026672171
- 1-fluoro-4-(methylsulfonyl)naphthalene
- 1-fluoro-4-methanesulfonylnaphthalene
- FS-1788
- Naphthalene,1-fluoro-4-(Methylsulfonyl)-
- 4-Fluoronaphthyl methyl sulfone
- 4-Fluoronaphthylmethylsulfone
- 59080-18-1
- SCHEMBL4573139
-
- MDL: MFCD07368977
- Inchi: 1S/C11H9FO2S/c1-15(13,14)11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
- InChI Key: BFJDLILZBCRIPN-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=C2C=CC=CC=12)F)(=O)=O
Computed Properties
- Exact Mass: 224.03077
- Monoisotopic Mass: 224.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- PSA: 34.14
Naphthalene, 1-fluoro-4-(methylsulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 024395-1g |
4-Fluoronaphthyl methyl sulfone |
59080-18-1 | 1g |
£309.00 | 2022-03-01 | ||
| Fluorochem | 024395-2g |
4-Fluoronaphthyl methyl sulfone |
59080-18-1 | 2g |
£598.00 | 2022-03-01 | ||
| Fluorochem | 024395-5g |
4-Fluoronaphthyl methyl sulfone |
59080-18-1 | 5g |
£1238.00 | 2022-03-01 | ||
| Fluorochem | 024395-250mg |
4-Fluoronaphthyl methyl sulfone |
59080-18-1 | 250mg |
£123.00 | 2022-03-01 | ||
| Chemenu | CM245978-1g |
1-fluoro-4-(methylsulfonyl)naphthalene |
59080-18-1 | 95% | 1g |
$293 | 2021-08-04 | |
| Chemenu | CM245978-1g |
1-fluoro-4-(methylsulfonyl)naphthalene |
59080-18-1 | 95% | 1g |
$293 | 2023-01-07 | |
| A2B Chem LLC | AH02318-250mg |
4-Fluoronaphthyl methyl sulfone |
59080-18-1 | 99% | 250mg |
$131.00 | 2024-04-19 | |
| A2B Chem LLC | AH02318-1g |
4-Fluoronaphthyl methyl sulfone |
59080-18-1 | 99% | 1g |
$329.00 | 2024-04-19 | |
| A2B Chem LLC | AH02318-5g |
4-Fluoronaphthyl methyl sulfone |
59080-18-1 | 99% | 5g |
$1320.00 | 2024-04-19 | |
| Crysdot LLC | CD12057840-1g |
4-Fluoronaphthyl methyl sulfone |
59080-18-1 | 95+% | 1g |
$310 | 2024-07-24 |
Naphthalene, 1-fluoro-4-(methylsulfonyl)- Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on Naphthalene, 1-fluoro-4-(methylsulfonyl)-
Naphthalene, 1-fluoro-4-(methylsulfonyl)-: A Comprehensive Overview
Naphthalene derivatives have long been of interest in the field of organic chemistry and pharmacology due to their unique structural properties and diverse biological activities. Among these derivatives, Naphthalene, 1-fluoro-4-(methylsulfonyl)- stands out as a compound with significant potential in drug discovery and development. This molecule combines the aromaticity of naphthalene with functional groups that introduce specific reactivity and bioavailability, making it a valuable subject for research.
Firstly, the naphthalene core provides a rigid and planar structure, which is known to facilitate π-π interactions and improve solubility in organic solvents. This property is particularly advantageous in pharmaceutical applications where molecular stability and bioavailability are critical factors. The addition of a fluoro group at the 1-position introduces electronic effects that can influence both reactivity and selectivity. Fluorine, being highly electronegative, can modulate the electron density of the aromatic system, potentially enhancing binding affinity to target molecules.
At the 4-position, the methylsulfonyl group (also known as a mesyl group) is attached. This substituent is recognized for its strong electron-withdrawing effects due to the sulfonyl functionality. The methyl group adds steric bulk, which can play a role in optimizing the compound's pharmacokinetics by reducing off-target interactions. The combination of these functional groups positions Naphthalene, 1-fluoro-4-(methylsulfonyl)- as a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of this compound in anticancer drug development. Research published in the *Journal of Medicinal Chemistry* (2023) demonstrated that Naphthalene, 1-fluoro-4-(methylsulfonyl)- exhibits significant cytotoxicity against several cancer cell lines, including breast and lung carcinoma cells. The mechanism of action appears to involve the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.
Another area of active research is neurodegenerative diseases, particularly Alzheimer's disease. A study in *ACS Chemical Neuroscience* (2023) reported that this naphthalene derivative shows promising cholinesterase inhibitory activity, which is a key therapeutic target for treating Alzheimer's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for further preclinical testing.
Additionally, Naphthalene, 1-fluoro-4-(methylsulfonyl)- has been explored in the context of antimicrobial agents. Researchers in *Antimicrobial Agents and Chemotherapy* (2023) found that this compound demonstrates potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis, making it a potential lead for new antibiotic development.
From a synthetic perspective, the methylsulfonyl group at position 4 facilitates straightforward purification and characterization of the compound. Its stability under standard reaction conditions makes it an ideal intermediate in combinatorial chemistry approaches. Furthermore, the fluoro group at position 1 provides a convenient handle for further functionalization, enabling the synthesis of diverse analogs with tailored biological properties.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's behavior. Molecular docking studies using software like AutoDock and PyMOL have provided insights into its binding interactions with target proteins. These studies reveal that Naphthalene, 1-fluoro-4-(methylsulfonyl)- has a high affinity for enzyme active sites, which is crucial for its therapeutic efficacy.
In terms of pharmacokinetics, the compound exhibits favorable absorption and distribution properties. Preclinical studies indicate that it achieves adequate plasma concentrations after oral administration, with minimal toxicity in non-target tissues. This makes it a highly attractive candidate for further clinical development.
Looking ahead, there is significant potential to optimize Naphthalene, 1-fluoro-4-(methylsulfonyl)- by modifying the substituents on the naphthalene ring. For instance, introducing hydrophobic groups could enhance its partition coefficient and improve bioavailability. Alternatively, replacing the methyl group with other alkyl chains might fine-tune the compound's pharmacokinetic profile.
Collaborative efforts between academic researchers and pharmaceutical companies are essential to bring this compound closer to clinical applications. Ongoing research is focused on identifying new targets and exploring innovative delivery systems that could maximize its therapeutic potential while minimizing adverse effects.
In conclusion, Naphthalene, 1-fluoro-4-(methylsulfonyl)- represents a significant advancement in the field of medicinal chemistry. Its unique combination of structural features and biological activities positions it as a versatile tool in drug discovery. As our understanding of its mechanisms and applications continues to grow, this compound is poised to make meaningful contributions to the treatment of various diseases.
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